

Application Notes and Protocols for 1-Ethynyl-4-phenoxybenzene in Click Chemistry

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Compound of Interest

Compound Name: **1-Ethynyl-4-phenoxybenzene**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **1-Ethynyl-4-phenoxybenzene** in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile alkyne serves as a valuable building block for the synthesis of a wide array of molecules with applications in drug discovery, bioconjugation, and materials science. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.

Introduction to Click Chemistry and 1-Ethynyl-4-phenoxybenzene

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform.^{[1][2]} The most prominent example of a click reaction is the CuAAC, which involves the 1,3-dipolar cycloaddition of an alkyne and an azide to form a stable 1,2,3-triazole ring.^{[1][2]} This reaction is known for its exceptional reliability and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly.^[3]

1-Ethynyl-4-phenoxybenzene is an aromatic alkyne that readily participates in CuAAC reactions. The phenoxy group can influence the electronic properties of the alkyne and impart desirable characteristics, such as increased hydrophobicity and potential for pi-stacking interactions, to the resulting triazole products. These properties can be advantageous in the development of bioactive molecules and functional materials.

Applications in Drug Discovery

The 1,2,3-triazole core is a bioisostere for amide bonds and is found in numerous pharmacologically active compounds.[4][5] Its stability under physiological conditions and ability to participate in hydrogen bonding make it an attractive scaffold in drug design. **1-Ethynyl-4-phenoxybenzene** can be utilized to synthesize libraries of triazole-containing compounds for screening against various biological targets.

1. Synthesis of Kinase Inhibitors: Protein kinases are crucial targets in cancer therapy.[6] Click chemistry has been employed to rapidly synthesize libraries of potential kinase inhibitors.[6][7] By reacting **1-Ethynyl-4-phenoxybenzene** with a variety of azide-containing fragments that are known to interact with kinase active sites, novel inhibitor candidates can be generated. The resulting 1-(4-phenoxyphenyl)-1H-1,2,3-triazole scaffold can be further elaborated to optimize potency and selectivity.
2. Development of Antimicrobial Agents: The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Triazole derivatives have shown promising antibacterial and antifungal activities.[5][8] **1-Ethynyl-4-phenoxybenzene** can be "clicked" with azides appended to various pharmacophores to create hybrid molecules with potential antimicrobial properties.

Applications in Bioconjugation

Bioconjugation is the covalent attachment of a synthetic molecule to a biomolecule, such as a protein or nucleic acid. Click chemistry is an ideal tool for bioconjugation due to its bioorthogonality, meaning the reacting functional groups (azide and alkyne) are abiotic and do not interfere with biological processes.

While specific quantitative data for the bioconjugation efficiency of **1-Ethynyl-4-phenoxybenzene** is not readily available, its utility can be inferred from studies on similar hydrophobic alkynes. The phenoxy group increases the lipophilicity of the molecule, which can be advantageous for labeling intracellular targets. However, this may also necessitate the use of co-solvents to improve solubility in aqueous bioconjugation reactions.

Applications in PET Imaging Agent Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research.^[9] The development of novel PET imaging agents often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18, into a targeting molecule. Click chemistry provides a highly efficient and modular approach for the synthesis of these radiolabeled probes.^{[3][10]}

1-Ethynyl-4-phenoxybenzene can serve as a precursor in the synthesis of PET tracers. For example, it can be reacted with an azide-functionalized, fluorine-18 labeled synthon to generate a PET probe. The phenoxyphenyl moiety can be part of a larger scaffold designed to target specific receptors or enzymes in the body.^{[11][12][13]}

Data Presentation

The following table summarizes typical reaction conditions and yields for the CuAAC reaction with phenylacetylene derivatives, which can serve as a guide for reactions involving **1-Ethynyl-4-phenoxybenzene**.

| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) |
|------------------------------------|--------------|--|---------|--------|--------------|
| Phenylacetylene | Benzyl azide | $[\text{Cu}_2(\mu\text{-Br})_2(\text{tBuImCH}_2\text{pyCH}_2\text{NEt}_2)_2]$ (0.5 mol%) | Neat | 5 min | Quantitative |
| p-Tolylacetylene | Benzyl azide | $[\text{Cu}_2(\mu\text{-Br})_2(\text{tBuImCH}_2\text{pyCH}_2\text{NEt}_2)_2]$ (0.5 mol%) | Neat | 5 min | Quantitative |
| 4-Methoxyphenylacetylene | Benzyl azide | $[\text{Cu}_2(\mu\text{-Br})_2(\text{tBuImCH}_2\text{pyCH}_2\text{NEt}_2)_2]$ (0.5 mol%) | Neat | 5 min | Quantitative |
| 4-(Trifluoromethyl)phenylacetylene | Benzyl azide | $[\text{Cu}_2(\mu\text{-Br})_2(\text{tBuImCH}_2\text{pyCH}_2\text{NEt}_2)_2]$ (0.5 mol%) | Neat | 10 min | Quantitative |
| Phenylacetylene | Phenyl azide | $[\text{Cu}_2(\mu\text{-Br})_2(\text{tBuImCH}_2\text{pyCH}_2\text{NEt}_2)_2]$ (0.5 mol%) | Neat | 5 min | Quantitative |

Data is inferred from studies on similar phenylacetylene derivatives.^[4] Actual yields and reaction times for **1-Ethynyl-4-phenoxybenzene** may vary depending on the specific azide, catalyst, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole using **1-Ethynyl-4-phenoxybenzene** and a generic azide.

Materials:

- **1-Ethynyl-4-phenoxybenzene**
- Azide of choice
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol
- Deionized water
- Appropriate organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve **1-Ethynyl-4-phenoxybenzene** (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (4 mL).
- Add the desired azide (1.0 mmol, 1.0 eq.) to the solution.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
- In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction mixture vigorously at room temperature.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Upon completion, dilute the reaction mixture with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

Protocol 2: CuAAC for Bioconjugation (Conceptual)

This protocol provides a conceptual framework for the bioconjugation of an azide-modified biomolecule with **1-Ethynyl-4-phenoxybenzene**. Optimization will be required for specific applications.

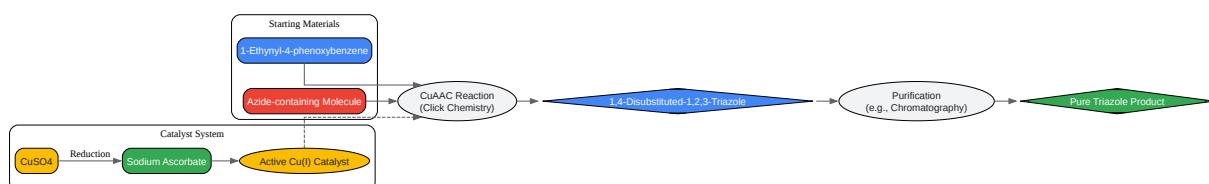
Materials:

- Azide-modified biomolecule (e.g., protein, peptide)
- **1-Ethynyl-4-phenoxybenzene**
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Co-solvent (e.g., DMSO or DMF)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA)
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

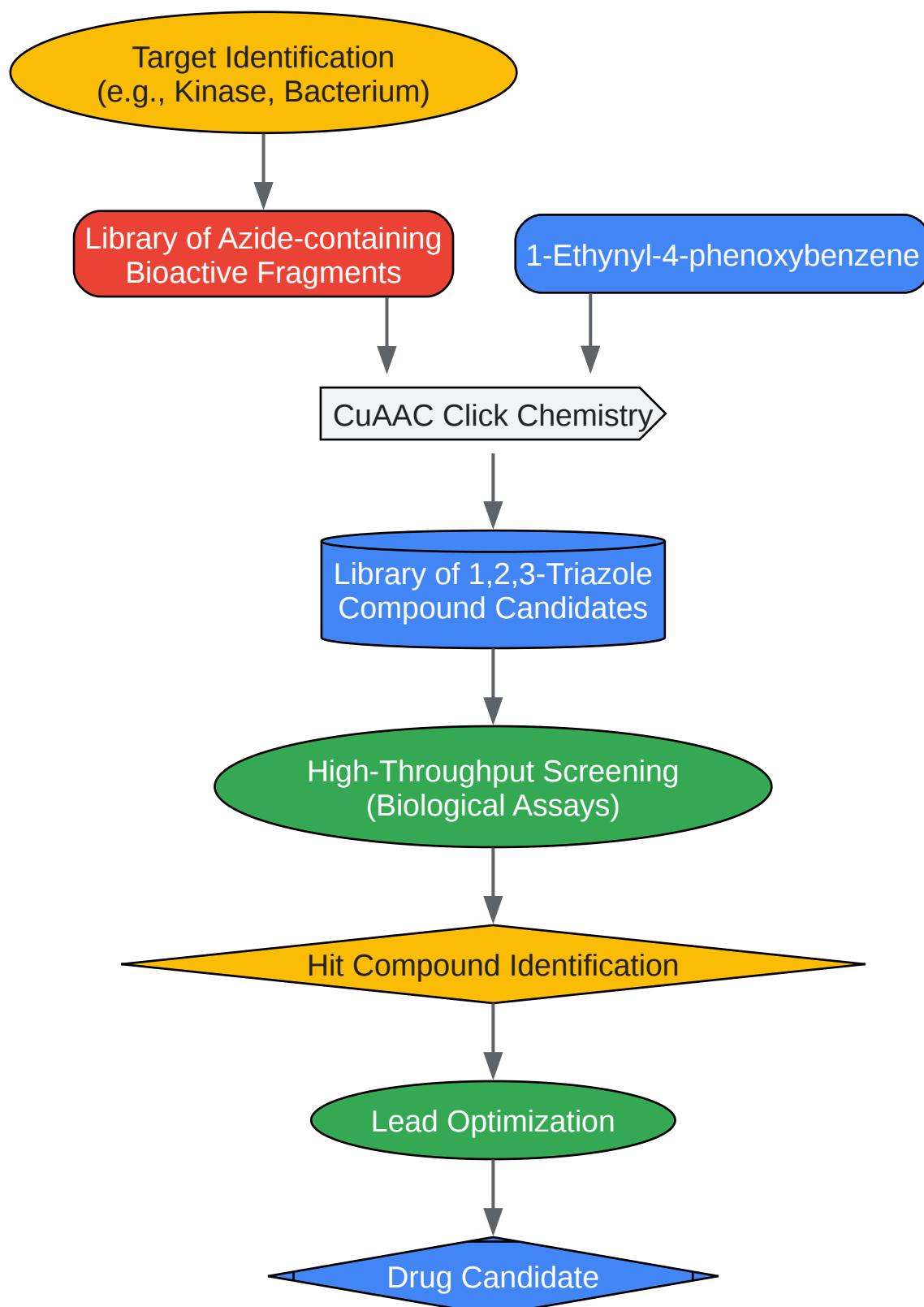
- Prepare a stock solution of the azide-modified biomolecule in the appropriate aqueous buffer.
- Prepare a stock solution of **1-Ethynyl-4-phenoxybenzene** in a minimal amount of a water-miscible co-solvent like DMSO.
- In a reaction tube, combine the azide-modified biomolecule with the **1-Ethynyl-4-phenoxybenzene** stock solution. The final concentration of the co-solvent should be kept to a minimum (typically <10%) to avoid denaturation of the biomolecule.
- Prepare a premixed solution of CuSO₄ and a copper-chelating ligand (e.g., THPTA) in water.
- Add the catalyst premix to the reaction mixture.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Incubate the reaction at room temperature or 37°C for 1-4 hours.
- Purify the resulting bioconjugate using a suitable method to remove unreacted reagents and the copper catalyst.

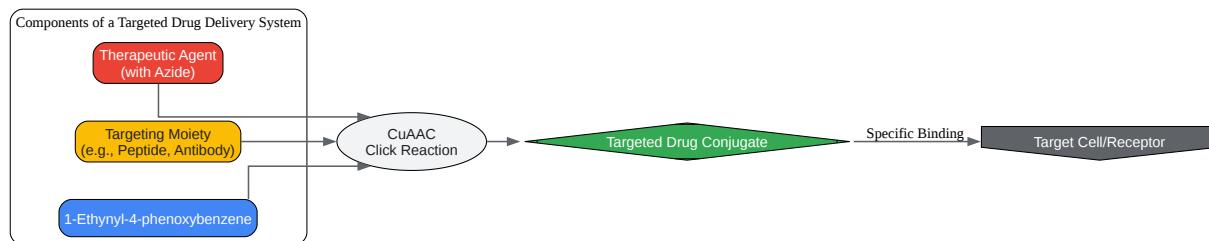
Visualizations



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Caption: General workflow for the synthesis of 1,2,3-triazoles using CuAAC.





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